4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H11F3N2O2 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can participate in various chemical reactions, such as the brønsted base-catalyzed pechmann-type reaction . In these reactions, the compound may interact with its targets, leading to changes in their structure and function .
Biochemical Pathways
It’s known that similar compounds can be involved in the synthesis of pyrones and pyridones . These compounds play crucial roles in various biochemical pathways, suggesting that 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may have wide-ranging effects on cellular biochemistry .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity .
Biochemical Analysis
Biochemical Properties
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting the metabolic pathways and overall biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the trifluoromethyl group contributes to the compound’s stability, reducing its degradation rate and prolonging its activity . Prolonged exposure to the compound can lead to cumulative effects, such as changes in cellular metabolism and gene expression, which may have long-term implications.
Properties
IUPAC Name |
4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-17-10(18-2)8-6-3-4-15-9(6)16-5-7(8)11(12,13)14/h3-5,10H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIYSKYEYSCWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C=CNC2=NC=C1C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679107 | |
Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-40-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 4-(dimethoxymethyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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